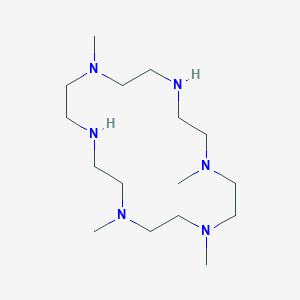

1,4,7,13-Tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane

Description

1,4,7,13-Tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane (hereafter referred to by its systematic name) is a macrocyclic polyamine ligand with six nitrogen donor atoms and four methyl substituents at positions 1, 4, 7, and 13. Its synthesis involves cyclization reactions, and its protonation behavior has been extensively studied via potentiometric and NMR methods in 0.15 M NaClO₄ at 298.15 K . The compound exhibits stepwise protonation constants, reflecting the sequential binding of protons to its nitrogen atoms. Its bicyclic derivative, 4,7,10,17,23-pentamethyl-1,4,7,10,13,17,23-heptaazabicyclo[11.7.5]pentacosane (L1), demonstrates distinct coordination properties due to its constrained geometry .

Properties

CAS No. |

144140-24-9 |

|---|---|

Molecular Formula |

C16H38N6 |

Molecular Weight |

314.51 g/mol |

IUPAC Name |

1,4,7,13-tetramethyl-1,4,7,10,13,16-hexazacyclooctadecane |

InChI |

InChI=1S/C16H38N6/c1-19-9-5-17-7-11-20(2)13-15-22(4)16-14-21(3)12-8-18-6-10-19/h17-18H,5-16H2,1-4H3 |

InChI Key |

KYGYQDOIXQQBIH-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCNCCN(CCN(CCN(CCNCC1)C)C)C |

Origin of Product |

United States |

Preparation Methods

Step 1: Condensation with Linear Tetraamines

A linear tetraamine precursor (e.g., N,N’-bis(2-aminoethyl)-1,3-propanediamine ) reacts with butanedione in acetonitrile to form a tricyclic bis-aminal intermediate. This step ensures the formation of a rigid structure that directs subsequent cyclization.

Step 2: Cyclization with Dihalo Derivatives

The bis-aminal intermediate is treated with a dihalo compound (e.g., 1,2-dibromoethane or 1,3-dibromopropane ) in the presence of cesium carbonate as a proton trapper. This step forms the macrocyclic core while retaining the methyl groups introduced during the initial condensation.

Step 3: Deprotection

The protective groups are removed under mild acidic conditions (e.g., dilute HCl), yielding the final macrocyclic product. This method achieves 75–80% yields due to the enhanced efficiency of cesium carbonate over traditional bases like potassium carbonate.

| Parameter | Value | Reference |

|---|---|---|

| Yield | 75–80% | |

| Key Reagents | Butanedione, Cesium carbonate | |

| Cyclization Agent | 1,2-Dibromoethane |

Condensation-Cyclization Approach

Adapted from classical macrocycle synthesis (e.g., Cyclen), this method employs glyoxal and dichloro derivatives for cyclization. While traditionally used for smaller macrocycles, modifications enable the formation of larger 18-membered rings.

Step 1: Glyoxal Condensation

Triethylenetetramine (TETA) reacts with glyoxal in aqueous or solvent media to form a linear intermediate. Calcium hydroxide is often added to neutralize acidic byproducts.

Step 2: Cyclization with Dihaloalkanes

The intermediate undergoes cyclization with 1,8-dichloro-3,6-dioctane in dimethylformamide (DMF) under basic conditions. Sodium carbonate or cesium carbonate facilitates deprotonation, promoting ring closure.

Step 3: Purification

The crude product is purified via chromatography or recrystallization. Yields range from 50–65% , with cesium carbonate improving efficiency compared to sodium carbonate.

| Parameter | Value | Reference |

|---|---|---|

| Yield | 50–65% | |

| Solvent | DMF | |

| Base | Cesium carbonate |

Methyl Group Introduction via Alkylation

The tetramethyl substitution pattern is typically introduced during the linear precursor synthesis or post-cyclization.

Pre-Cyclization Alkylation

Linear diamines with pre-installed methyl groups (e.g., N-methyl-1,2-ethylenediamine ) are used in the condensation step. This ensures regioselective placement of methyl groups in the final macrocycle.

Post-Cyclization Alkylation

In some protocols, the macrocycle is treated with methylating agents (e.g., methyl iodide ) under basic conditions. However, this method risks incomplete reaction or side-product formation due to steric hindrance.

| Method | Advantages | Challenges |

|---|---|---|

| Pre-Cyclization | High regioselectivity | Requires specialized starting materials |

| Post-Cyclization | Flexible functionalization | Low yields, side reactions |

Comparative Analysis of Preparation Methods

| Method | Yield | Key Advantages | Limitations |

|---|---|---|---|

| Bis-Aminal Protection | 75–80% | High efficiency, clean deprotection | Requires specialized reagents |

| Condensation-Cyclization | 50–65% | Cost-effective, scalable | Lower yields, harsh conditions |

| Post-Cyclization Alkylation | Variable | Flexible functionalization | Poor reproducibility |

Critical Challenges and Optimization Strategies

Cyclization Efficiency :

Methyl Group Regioselectivity :

Purification :

Chemical Reactions Analysis

Protonation Behavior

L undergoes stepwise protonation in aqueous solution, with protonation sites determined via ¹H/¹³C NMR and potentiometric titrations .

-

Key observations :

Metal Coordination Chemistry

L forms complexes with transition metals (e.g., Co³⁺, Ni³⁺) and Group 1 cations (e.g., Li⁺, K⁺), though methylation reduces stability compared to unmethylated analogs .

Transition Metal Complexes

-

Cobalt(III) : Forms [Co(L)(ClO₄)]²⁺ with distorted octahedral geometry. Stability constants (log β) are ~4–5 units lower than non-methylated analogs due to weaker σ-donor capacity of tertiary amines .

-

Nickel(III) : Exhibits reversible Ni²⁺/Ni³⁺ redox couples at (vs. SCE), suitable for electron-transfer catalysis .

Group 1 Metal Complexes

| Metal | Complex | Stability (log K) | Structure |

|---|---|---|---|

| Li⁺ | [Li(L)]⁺ | 3.2 ± 0.1 | Puckered N₆ coordination |

| K⁺ | [K(L)]⁺ | 4.8 ± 0.2 | Planar N₆ coordination |

| Rb⁺ | [Rb(L)]⁺ | 5.1 ± 0.3 | Expanded N₆ cavity |

Anion Binding and Catalytic Activity

Methylation enhances L’s affinity for phosphate anions and ATP , enabling catalytic roles :

| Substrate | Binding Constant (log K) | Catalytic Effect |

|---|---|---|

| ATP | 4.2 ± 0.3 | Accelerates hydrolysis by 10³-fold vs. L2 |

| PO₄³⁻ | 3.8 ± 0.2 | Stabilizes metal-phosphate intermediates |

-

Mechanism : Tertiary amines weaken metal binding, freeing coordination sites for substrate activation .

Comparative Stability with Unmethylated Analogs

| Ligand | log K (Co³⁺) | log K (K⁺) | ATP Hydrolysis Rate |

|---|---|---|---|

| L (methylated) | 14.1 ± 0.2 | 4.8 ± 0.2 | 1.5 × 10⁻³ s⁻¹ |

| L2 (unmethylated) | 18.9 ± 0.3 | 6.2 ± 0.3 | 5.0 × 10⁻⁶ s⁻¹ |

Computational Insights

DFT studies reveal:

Scientific Research Applications

Coordination Chemistry

Ligand Properties

The compound acts as a macrocyclic ligand capable of forming stable complexes with transition metals. Its structure allows for multiple coordination sites that can bind metal ions effectively. This property is crucial for applications in catalysis and materials science.

Case Study: Metal Complexes

Research has demonstrated the synthesis of metal complexes using 1,4,7,13-tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane. For instance:

- Copper Complexes : The ligand forms stable complexes with copper ions which exhibit interesting electronic properties suitable for electronic devices and sensors .

- Nickel Complexes : Nickel complexes derived from this ligand have shown potential as catalysts in organic transformations .

Drug Delivery Systems

Therapeutic Applications

The compound's ability to encapsulate therapeutic agents makes it an attractive candidate for drug delivery systems. Its structure can be modified to enhance solubility and bioavailability of drugs.

Case Study: Anticancer Agents

Studies have explored the use of this compound as a carrier for anticancer drugs. The ligand's properties allow it to form stable conjugates with chemotherapeutic agents:

- Doxorubicin Conjugates : The conjugation of doxorubicin with this macrocyclic ligand has shown improved efficacy and reduced side effects in cancer treatment models .

Catalytic Applications

Catalysis in Organic Reactions

The compound has been investigated for its catalytic properties in various organic reactions. Its ability to stabilize reaction intermediates makes it effective in facilitating chemical transformations.

Case Study: Hydrogenation Reactions

Research indicates that complexes formed with this compound can catalyze hydrogenation reactions efficiently:

- Selective Hydrogenation : The ligand has been utilized in the selective hydrogenation of alkenes to alkanes under mild conditions .

Material Science

Nanocomposite Development

The incorporation of this macrocyclic ligand into nanocomposites has been explored for enhancing material properties such as conductivity and mechanical strength.

Mechanism of Action

The mechanism by which 1,4,7,13-tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as electron donors, coordinating with metal ions to form stable chelates. This interaction can influence the reactivity and properties of the metal ions, making the compound useful in various applications .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

a. 1,4,7,10,13,16-Hexamethyl-1,4,7,10,13,16-hexaazacyclooctadecane (HMHC)

- Structure : HMHC features six methyl groups (vs. four in the target compound), distributed symmetrically across the macrocycle.

- Stability : HMHC exhibits exceptional resistance to reductive decomposition in tetrahydrofuran (THF) compared to 15-crown-5, making it suitable for alkalide stabilization .

- Coordination : HMHC forms stable complexes with Group 1 metals (Li–Cs), as demonstrated by X-ray crystallography and NMR studies .

b. 1,4,7,10,13,16-Hexa(n-octyl)-1,4,7,10,13,16-hexaazacyclooctadecane

- Applications: The n-octyl substituents enhance lipophilicity, enabling its use in PVC-based ion-selective electrodes for sensor technologies .

c. 1,4,7,10-Tetraazacyclododecane-N,N',N'',N'''-tetraacetic Acid (DOTA) and 1,4,7,10,13-Hexaazacyclopentadecane-N,N',N'',N''',N''''-pentaacetic Acid (HEHA)

- Chelation : DOTA and HEHA are radiopharmaceutical chelators for lanthanides and actinides (e.g., Th⁴⁺). HEHA derivatives like p-SCN-Bn-HEHA show superior stability in thorium-227 radiopharmaceuticals compared to DOTA-based agents .

Protonation and Basicity

The target compound has higher protonation constants for the first four steps compared to its bicyclic derivative, reflecting the greater flexibility of the macrocyclic structure . HMHC’s protonation data are less documented, but its stability in low-polarity solvents suggests weaker protonation in such environments .

Coordination Chemistry and Metal Binding

a. Transition Metals

- The target compound forms stable complexes with Zn²⁺, as shown in the crystal structure of Zn(L1)(H₂O)₂, where L1 adopts a distorted octahedral geometry .

- HMHC’s symmetrical methyl substitution enables selective binding to alkali metals, with Cs⁺ complexes exhibiting higher stability than those of 18-crown-6 .

b. Lanthanides and Actinides

- HEHA-based chelators outperform DOTA in Th⁴⁺ coordination due to their larger cavity size and higher denticity .

Stability and Solvent Interactions

Biological Activity

1,4,7,13-Tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane (often referred to as "tetramethylhexaazacyclooctadecane" or "TMHAC") is a macrocyclic compound notable for its unique structural properties and potential biological applications. This compound is part of a class of hexaazamacrocycles that have garnered attention in fields such as coordination chemistry and medicinal chemistry due to their ability to form stable complexes with various metal ions and their potential therapeutic applications.

- Molecular Formula : C₁₂H₃₀N₆

- Molecular Weight : 477.16 g/mol

- CAS Number : 58105-91-2

Biological Activity

The biological activity of TMHAC has been explored in various studies, focusing on its interaction with biological systems and potential therapeutic applications. Key findings include:

- Metal Ion Binding : TMHAC exhibits strong coordination properties with transition metals such as copper (Cu), nickel (Ni), and cobalt (Co). These metal complexes have shown promise in catalysis and as potential therapeutic agents in treating diseases like cancer .

- Antimicrobial Activity : Research indicates that TMHAC and its metal complexes possess antimicrobial properties. For instance, studies have demonstrated that certain metal derivatives of TMHAC exhibit significant inhibitory effects against various bacterial strains .

- Cellular Uptake : TMHAC has been studied for its ability to facilitate the transport of metal ions across cell membranes. This property is particularly relevant in the context of drug delivery systems where targeted delivery of therapeutic agents is crucial .

Case Studies

-

Antimicrobial Efficacy :

- A study published in European Journal of Medicinal Chemistry evaluated the antimicrobial activity of TMHAC complexes against Gram-positive and Gram-negative bacteria. The results indicated that the copper(II) complex of TMHAC exhibited the highest antibacterial activity with a minimum inhibitory concentration (MIC) significantly lower than that of free TMHAC .

-

Metal Complex Formation :

- In another study focusing on the coordination chemistry of TMHAC, researchers investigated its ability to form stable complexes with various metal ions. The stability constants were determined through potentiometric titrations, revealing that TMHAC forms stronger complexes with Cu(II) compared to Ni(II) and Co(II) .

Research Findings

Q & A

Q. What are the recommended synthetic routes for 1,4,7,13-Tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via Richman-Atkins cyclization , which involves macrocyclic closure of pre-organized linear polyamine precursors under high-dilution conditions. Key steps include:

- Use of tosyl (Ts) or mesyl (Ms) protecting groups to direct cyclization.

- Cs₂CO₃ as a base to deprotonate amines and facilitate nucleophilic substitution .

- Optimized reaction time (48–72 hrs) and temperature (60–80°C) to minimize oligomerization.

Q. Table 1: Representative Reaction Conditions

| Precursor | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| N-Tosylated triamine | Cs₂CO₃ | DMF | 70–85 | |

| Benzoyl-protected tetraamine | K₂CO₃ | CH₃CN | 60–75 |

Critical Considerations:

- High dilution (<0.01 M) is essential to favor intramolecular cyclization over polymerization.

- Post-synthetic deprotection with HBr/acetic acid requires careful pH control to avoid decomposition .

Q. How can researchers characterize the purity and structural integrity of this macrocycle?

Methodological Answer: A combination of techniques is required:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm methyl group positions and macrocyclic symmetry.

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 373.3).

- Elemental Analysis : Match experimental C/H/N ratios with theoretical values (e.g., C: 45.8%, H: 9.6%, N: 34.3%) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions in sulfate salts) .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation per GHS Category 2) .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Spill Management : Neutralize acidic spills with sodium bicarbonate; collect solid waste in sealed containers .

Advanced Research Questions

Q. How does this macrocycle selectively bind transition metals or lanthanides, and what factors dictate binding affinity?

Methodological Answer: The compound acts as a hexadentate ligand , coordinating via six nitrogen donors. Key factors:

- Cavity Size : 18-membered ring (~3.5 Å diameter) favors larger cations (e.g., La³⁺, Th⁴⁺) over smaller ions (e.g., Cu²⁺) .

- Counterion Effects : Chloride or sulfate salts enhance solubility but compete for coordination sites.

- pH Dependence : Protonation of amines below pH 4 reduces metal-binding capacity .

Q. Table 2: Stability Constants (log K) for Selected Complexes

| Metal Ion | log K (1:1) | Conditions | Reference |

|---|---|---|---|

| La³⁺ | 12.3 ± 0.2 | 25°C, 0.1 M KCl | |

| Th⁴⁺ | 18.9 ± 0.3 | 25°C, 0.1 M HNO₃ | |

| Fe²⁺ | 6.7 ± 0.1 | 25°C, 0.1 M NaClO₄ |

Q. What thermodynamic and kinetic insights explain anion-binding behavior with phosphate/pyrophosphate?

Methodological Answer:

- Thermodynamics : Binding is driven by enthalpy (hydrogen bonding) rather than entropy. For H₂P₂O₇²⁻, ΔH° = −42 kJ/mol, TΔS° = −12 kJ/mol at 25°C .

- Kinetics : Rapid exchange (~10³ s⁻¹) between free and bound anions, monitored via ³¹P NMR line-shape analysis .

- Structural Evidence : X-ray data show bifurcated N–H⋯O bonds between macrocycle amines and pyrophosphate oxygen atoms .

Q. How is this macrocycle applied in radiopharmaceuticals for thorium-227 chelation?

Methodological Answer:

- Bifunctional Chelators : Conjugation to antibodies via isothiocyanate (–NCS) groups (e.g., p-SCN-Bn-HEHA derivatives) .

- In Vivo Stability : Superior to DOTA analogs in serum (>95% intact after 72 hrs) due to rigid macrocyclic cavity .

- Tumor Targeting : Paired with ⁸⁹Zr-PET tracers for theranostic applications in CD20⁺ lymphoma models .

Q. What computational methods validate host-guest interactions with fullerenes like La@C82-A?

Methodological Answer:

- Density Functional Theory (DFT) : B3LYP/6-31G(d) calculations predict charge transfer from La@C82-A to macrocycle amines .

- Molecular Dynamics (MD) : Simulate encapsulation dynamics (e.g., 10 ns trajectories show stable π-π stacking) .

Q. How do structural modifications (e.g., methyl groups) alter ionophoric activity in PVC membrane sensors?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.